molecular formula C23H29N3O3 B1669064 Cinpa1 CAS No. 102636-74-8

Cinpa1

Katalognummer B1669064
CAS-Nummer: 102636-74-8
Molekulargewicht: 395.5 g/mol
InChI-Schlüssel: AYQBYSPEGRYKFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cinpa1 is a selective inhibitor of the constitutive androstane receptor (CAR) with an IC50 of 70 nM for CAR-mediated transcription . It has been used in studies about CAR function . It inhibits CAR by altering CAR-coregulator interactions and reducing CAR recruitment to DNA response elements of regulated genes .


Synthesis Analysis

Cinpa1 is converted to two main metabolites in human liver microsomes . The cytochrome P450 enzymes responsible for metabolizing Cinpa1 in human liver microsomes are CYP3A4 and CYP2D6 .


Molecular Structure Analysis

Cinpa1 has strong hydrogen bonding with N165 and H203 and other residues involved in hydrophobic contacts with Cinpa1 . It resides in the ligand-binding pocket to stabilize the CAR-LBD in a more rigid, less fluid state .


Chemical Reactions Analysis

Cinpa1 is first converted to metabolite 1 by CYP3A4 and then further metabolized by CYP2D6 to metabolite 2 .

Wissenschaftliche Forschungsanwendungen

Inhibition of Constitutive Androstane Receptor (CAR)

Cinpa1: is a potent inhibitor of CAR, which is a nuclear receptor involved in the regulation of drug metabolism and disposition. By inhibiting CAR, Cinpa1 can potentially reduce drug-induced hepatotoxicity and resensitize drug-resistant cancer cells to chemotherapeutic drugs .

Attenuation of Drug-Drug Interactions

The ability of Cinpa1 to counteract the activity of CAR makes it a valuable tool for mitigating adverse drug-drug interactions. This can lead to improved therapeutic efficacy and safety when Cinpa1 is used as a “co-drug” with existing chemotherapeutics .

Reduction of Drug Resistance in Cancer Therapy

Cinpa1: has shown promise in reducing multidrug resistance in cancer treatments. By acting as a CAR inverse agonist, it can enhance the effectiveness of anticancer drugs and help overcome resistance mechanisms .

Development of Novel CAR Inverse Agonists

Researchers have developed 54 analogs of Cinpa1 with varying degrees of CAR inhibition potency. These analogs serve as unique tools for characterizing CAR’s function and could guide future efforts to develop improved CAR inverse agonists .

Molecular Docking and QSAR Studies

Cinpa1: and its analogs have been the subject of molecular docking and quantitative structure-activity relationship (QSAR) studies. These studies help in understanding the molecular interactions and predicting the inhibition activity of CAR inverse agonists .

Pharmacological and Clinical Significance

The involvement of CAR in various diseases emphasizes the clinical and pharmacological significance of Cinpa1 . It plays a key role in protecting against xenobiotic challenges by controlling the expression of proteins and enzymes responsible for the metabolism and removal of environmental contaminants and drugs .

Attenuation of Hepatotoxicity

Activation of CAR can lead to significant hepatotoxicity by producing toxic metabolitesCinpa1 , by inhibiting CAR, could be used to attenuate this hepatotoxicity, thus protecting liver function .

Impact on Metabolic Diseases

CAR activation is also associated with hepatic lipogenesis and insulin insensitivityCinpa1 , as a CAR inhibitor, could have implications in the study and treatment of metabolic diseases like diabetes and obesity .

Wirkmechanismus

Target of Action

Cinpa1 is a potent and specific inhibitor of the Constitutive Androstane Receptor (CAR) . CAR is a xenobiotic sensor that enhances the detoxification and elimination of xenobiotics and endobiotics by modulating the expression of genes encoding drug-metabolizing enzymes and transporters .

Mode of Action

Cinpa1 interacts with CAR and inhibits its function . Cinpa1 increases corepressor and reduces coactivator interaction with the CAR ligand-binding domain . This results in a reduction of CAR-mediated transcription .

Biochemical Pathways

The primary biochemical pathway affected by Cinpa1 is the CAR-mediated gene expression pathway . By inhibiting CAR, Cinpa1 reduces the expression of genes encoding drug-metabolizing enzymes and transporters .

Pharmacokinetics

Cinpa1 is metabolized in human liver microsomes into two main metabolites . The first conversion to metabolite 1 is carried out by the enzyme CYP3A4, and the subsequent conversion to metabolite 2 is carried out by CYP2D6 .

Result of Action

The inhibition of CAR by Cinpa1 leads to a reduction in the expression of genes encoding drug-metabolizing enzymes and transporters . This can potentially attenuate multidrug resistance in cancers, as elevated levels of these enzymes and transporters, resulting from CAR activation, promote the elimination of chemotherapeutic agents .

Action Environment

The action of Cinpa1 is influenced by the presence of specific enzymes in the environment. The conversion of Cinpa1 into its metabolites requires the presence of the enzymes CYP3A4 and CYP2D6 . Therefore, the efficacy and stability of Cinpa1 can be influenced by factors that affect the activity of these enzymes.

Zukünftige Richtungen

Future studies could focus on the development of Cinpa1 analogs as novel and potent inverse agonists of the constitutive androstane receptor . Additionally, understanding the metabolites of Cinpa1 may provide useful information for guiding and interpreting data from in vivo studies of Cinpa1 .

Eigenschaften

IUPAC Name

ethyl N-[11-[2-(diethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-4-25(5-2)16-22(27)26-20-10-8-7-9-17(20)11-12-18-13-14-19(15-21(18)26)24-23(28)29-6-3/h7-10,13-15H,4-6,11-12,16H2,1-3H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQBYSPEGRYKFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinpa1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinpa1
Reactant of Route 2
Reactant of Route 2
Cinpa1
Reactant of Route 3
Reactant of Route 3
Cinpa1
Reactant of Route 4
Reactant of Route 4
Cinpa1
Reactant of Route 5
Reactant of Route 5
Cinpa1
Reactant of Route 6
Reactant of Route 6
Cinpa1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.